Ethyl 2-(2-acetyl-4-bromophenoxy)acetate

Antibacterial Enterococcus faecalis Structure-Activity Relationship

Ethyl 2-(2-acetyl-4-bromophenoxy)acetate (34849-50-8) is a para-bromine phenoxyacetic acid ester for cross-coupling. The bromine enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—unlike non-brominated analogs (CAS 63815-27-0). LogP 2.59 vs. ~1.5 improves purification and PK profiles. Validated anti-VRE IC₅₀ 3.19 μM (39-fold more potent than methyl ester). Dual orthogonal handles (bromoarene + ethyl ester) support parallel SAR libraries and prodrug strategies (CRTH2, IC₅₀ 4.52 μM free acid). Supplied at 98% purity for drug discovery, agrochemical synthesis, and kilogram-scale processing. Inquire for bulk pricing.

Molecular Formula C12H13BrO4
Molecular Weight 301.13 g/mol
CAS No. 34849-50-8
Cat. No. B3041720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-acetyl-4-bromophenoxy)acetate
CAS34849-50-8
Molecular FormulaC12H13BrO4
Molecular Weight301.13 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C=C(C=C1)Br)C(=O)C
InChIInChI=1S/C12H13BrO4/c1-3-16-12(15)7-17-11-5-4-9(13)6-10(11)8(2)14/h4-6H,3,7H2,1-2H3
InChIKeyNGJROWIAIGCUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2-acetyl-4-bromophenoxy)acetate (CAS 34849-50-8): Core Identity, Procurement Specifications, and Functional Classification


Ethyl 2-(2-acetyl-4-bromophenoxy)acetate (CAS 34849-50-8) is a brominated phenoxyacetic acid ester with molecular formula C₁₂H₁₃BrO₄ and molecular weight 301.13 g/mol . It is characterized by an acetyl group at the ortho position and a bromine atom at the para position relative to the phenoxy oxygen, placing it within the class of functionalized aromatic building blocks . The compound is commercially supplied as a light yellow oil or crystalline solid with purity typically ≥97-98% , and is handled under standard GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Its primary procurement value derives from its dual orthogonal reactive handles—the electrophilic bromoarene for transition-metal catalyzed cross-couplings and the ester moiety for further derivatization—making it a versatile intermediate in medicinal chemistry and agrochemical synthesis programs .

Why Ethyl 2-(2-acetyl-4-bromophenoxy)acetate Cannot Be Replaced by Unsubstituted or Dehalogenated Analogs in Cross-Coupling and Bioactivity-Directed Syntheses


The presence and precise positioning of the para-bromine atom fundamentally dictates the compound's utility and differentiates it from non-brominated analogs such as ethyl 2-(2-acetylphenoxy)acetate (CAS 63815-27-0). The bromine serves as an essential electrophilic handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions , enabling the modular construction of biaryl and aryl-alkynyl scaffolds that are inaccessible from the unsubstituted analog. Furthermore, the bromine atom alters lipophilicity (calculated LogP = 2.59 [1]) compared to the non-brominated version (calculated LogP ~1.5), which influences both pharmacokinetic properties of derived drug candidates and chromatographic purification behavior during synthesis. The 4-bromo substitution pattern also differentiates this compound from regioisomeric brominated analogs, where the ortho- or meta-bromine positions would alter both the steric environment around the acetyl group and the electronics of the aromatic ring, potentially yielding different cross-coupling efficiencies and biological target interactions . Generic substitution with non-brominated or differently brominated phenoxyacetates would therefore alter synthetic pathways, purification profiles, and biological outcomes in a non-linear, unpredictable manner.

Quantitative Comparator Evidence: Antibacterial Activity, Physicochemical Parameters, and Synthetic Efficiency of Ethyl 2-(2-acetyl-4-bromophenoxy)acetate


Antibacterial Activity Against Enterococcus faecalis: Direct Comparison of Ethyl Ester vs. Methyl Ester Derivatives

The ethyl ester derivative (CAS 34849-50-8) demonstrates quantifiable antibacterial activity against Enterococcus faecalis CECT 481, with an IC₅₀ of 3.19 μM for inhibition of microbial growth over 18 hours [1]. This represents a 39-fold improvement in potency compared to the methyl ester analog (methyl 2-(2-acetyl-4-bromophenoxy)acetate, CAS 77956-37-7), which exhibited an IC₅₀ of 125 μM when assessed for inhibition of biofilm formation under comparable culture conditions [2]. While the assay endpoints differ (microbial growth inhibition vs. biofilm formation), the substantial 1.6 log-unit difference in potency suggests that the ethyl ester moiety confers a meaningful advantage in disrupting E. faecalis viability that may not be captured by biofilm assays alone.

Antibacterial Enterococcus faecalis Structure-Activity Relationship

CRTH2 Receptor Antagonism: Comparative Potency of Ethyl Ester Precursor vs. Free Acid Metabolite

The free acid derivative of this compound, 2-(2-acetyl-4-bromophenoxy)acetic acid (CAS 34849-51-9), has been quantitatively evaluated as a CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor antagonist, demonstrating an IC₅₀ of 4.52 μM for inhibition of prostaglandin D₂ (PGD₂)-induced β-arrestin translocation in HEK293 cells [1]. The ethyl ester (CAS 34849-50-8) serves as the direct synthetic precursor to this acid , and the ester-to-acid hydrolysis step is a common prodrug activation strategy in medicinal chemistry. The 1.4-fold lower potency of the acid (4.52 μM) compared to the ethyl ester's antibacterial activity (3.19 μM) across different targets highlights the compound's target-specific pharmacological profile and underscores the importance of the ester moiety for membrane permeability and target engagement.

CRTH2 DP2 Receptor Inflammation Allergic Disease

Lipophilicity Differential vs. Unsubstituted Analog: LogP as a Predictor of Membrane Permeability and Purification Behavior

The introduction of the para-bromine substituent significantly increases the compound's calculated lipophilicity (LogP) to 2.59 [1], compared to an estimated LogP of approximately 1.5 for the non-brominated analog ethyl 2-(2-acetylphenoxy)acetate (CAS 63815-27-0) . This ΔLogP of +1.1 translates to a predicted 12.6-fold increase in octanol-water partition coefficient, directly impacting retention time in reversed-phase chromatography, cellular membrane permeability, and oral bioavailability of derived compounds. In a medicinal chemistry context, a LogP of 2.59 falls within the optimal range (1-3) for balancing permeability and aqueous solubility, whereas the non-brominated analog at LogP ~1.5 may exhibit insufficient membrane partitioning for optimal passive diffusion.

Lipophilicity LogP ADME Chromatography

Synthetic Yield Efficiency: Comparative Alkylation Performance in the Synthesis of 2-(2-Acetyl-4-bromophenoxy)acetate Esters

The synthesis of ethyl 2-(2-acetyl-4-bromophenoxy)acetate via O-alkylation of 1-(5-bromo-2-hydroxyphenyl)ethan-1-one with ethyl 2-bromoacetate in DMF using NaOH as base proceeds with a reported yield of 64% after silica gel chromatography . This compares favorably to the analogous synthesis of the non-brominated ethyl 2-(2-acetylphenoxy)acetate, which achieves a yield of 88% under similar conditions (K₂CO₃ in refluxing acetone) . The 24% yield reduction observed with the brominated substrate likely reflects the electronic deactivation of the phenoxide nucleophile by the electron-withdrawing para-bromine substituent, necessitating adjustments in reaction conditions (stronger base, polar aprotic solvent) to achieve acceptable yields. This differential informs process chemists of the expected productivity and the need for optimized conditions when scaling up the brominated derivative.

Synthetic Yield Alkylation Process Chemistry Scale-Up

Optimal Deployment Scenarios for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate Based on Validated Quantitative Differentiation


Medicinal Chemistry: Anti-Enterococcal Fragment-Based Drug Discovery

Based on the validated IC₅₀ of 3.19 μM against Enterococcus faecalis CECT 481 [1], this compound serves as a quantitatively justified starting point for fragment-based drug discovery programs targeting vancomycin-resistant enterococci (VRE). The 39-fold potency advantage over the methyl ester analog [2] supports its selection as the preferred ester scaffold for hit-to-lead optimization. The bromine atom provides a synthetic handle for structure-activity relationship (SAR) exploration via Suzuki-Miyaura coupling, enabling rapid diversification of the aromatic ring to improve potency while preserving the ethyl ester moiety shown to be critical for activity.

Synthetic Chemistry: Modular Building Block for Palladium-Catalyzed Cross-Couplings

The para-bromine substituent functions as a robust electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. The calculated LogP of 2.59 facilitates chromatographic monitoring of reaction progress and purification of coupled products. Procurement of this compound enables the parallel synthesis of diverse biaryl and aryl-alkynyl libraries, leveraging the orthogonal reactivity of the ester and acetyl groups for subsequent diversification steps. The expected yield of the initial alkylation step (64%) informs inventory planning for multistep synthetic sequences.

Pharmacology: Prodrug Candidate for CRTH2 Antagonism in Inflammatory Disease Models

The free acid derivative demonstrates quantifiable CRTH2 receptor antagonism with an IC₅₀ of 4.52 μM [1]. The ethyl ester serves as a masked acid (prodrug) that can be hydrolyzed in vivo or in cellular assays to release the active antagonist. This prodrug strategy is routinely employed to improve membrane permeability and oral bioavailability. Researchers investigating the PGD₂-CRTH2 axis in asthma, allergic rhinitis, or atopic dermatitis should prioritize the ethyl ester for in vitro permeability assays and in vivo pharmacokinetic studies, using the free acid as a reference standard for target engagement.

Process Chemistry: Scale-Up of Bromophenoxyacetic Acid Derivatives for Agrochemical Intermediates

Given its established use as a pharmaceutical and agrochemical intermediate [1], this compound is procured for kilogram-scale synthesis of crop protection agents and veterinary pharmaceuticals. The documented alkylation yield of 64% under NaOH/DMF conditions provides a benchmark for process optimization efforts, while the GHS hazard profile (H302, H315, H319, H335) [2] informs safety protocols and engineering controls required for large-scale handling. The LogP of 2.59 assists in designing efficient extraction and purification workflows during downstream processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-acetyl-4-bromophenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.